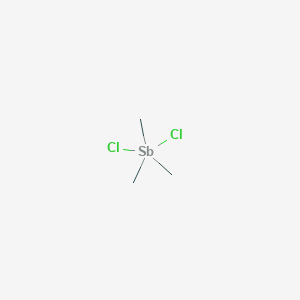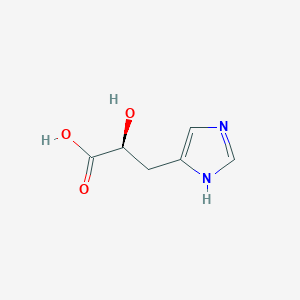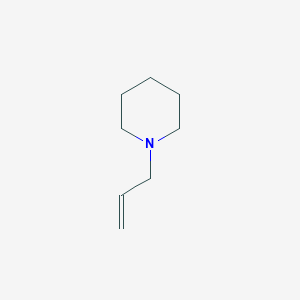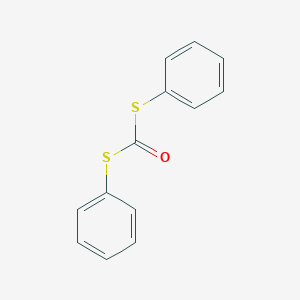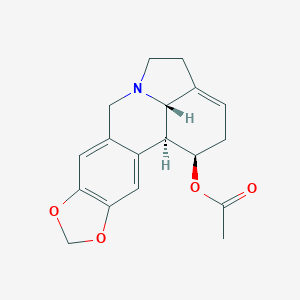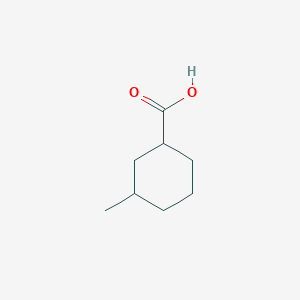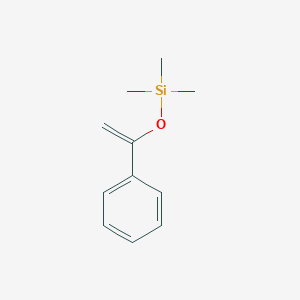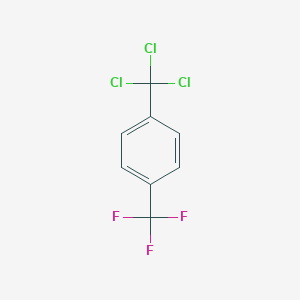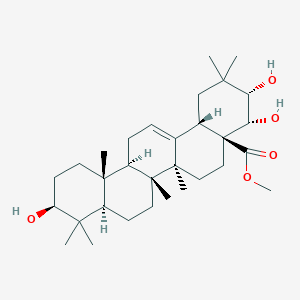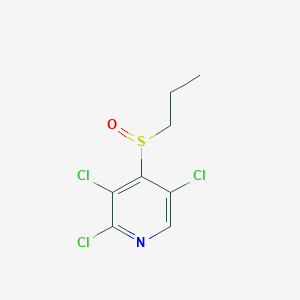![molecular formula C39H74NO8P B084114 [1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate CAS No. 14018-09-8](/img/structure/B84114.png)
[1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate, commonly known as edelfosine, is a synthetic lipid compound that has been studied for its potential therapeutic applications in various diseases. Edelfosine is a phospholipid analogue that has been shown to exhibit anticancer, antiparasitic, and antiviral activities.
Mecanismo De Acción
The mechanism of action of edelfosine involves its interaction with cell membranes, leading to the disruption of lipid rafts and subsequent activation of signaling pathways that induce apoptosis in cancer cells. Edelfosine has also been shown to inhibit phosphatidylcholine synthesis, leading to the accumulation of diacylglycerol and subsequent activation of protein kinase C.
Efectos Bioquímicos Y Fisiológicos
Edelfosine has been shown to induce apoptosis in cancer cells through the activation of caspase-dependent and caspase-independent pathways. It has also been shown to inhibit cell proliferation and migration, and induce cell cycle arrest. In addition, edelfosine has been shown to exhibit immunomodulatory effects by enhancing the activity of natural killer cells and macrophages.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Edelfosine has several advantages for lab experiments, including its stability and ease of synthesis. However, edelfosine can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of edelfosine. One potential direction is the development of edelfosine derivatives with improved potency and selectivity for specific diseases. Another direction is the investigation of the immunomodulatory effects of edelfosine and its potential use in immunotherapy. Additionally, the use of edelfosine in combination with other drugs or therapies could be explored to enhance its therapeutic efficacy.
Métodos De Síntesis
Edelfosine can be synthesized by the condensation of octadecadienoic acid and 2-aminoethanol, followed by phosphorylation with phosphorus oxychloride and subsequent reaction with 3-chloro-1,2-propanediol. The resulting product is purified by chromatography to obtain pure edelfosine.
Aplicaciones Científicas De Investigación
Edelfosine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Edelfosine has also been studied for its antiparasitic activity against Leishmania and Trypanosoma parasites, and antiviral activity against HIV and herpes simplex virus.
Propiedades
Número CAS |
14018-09-8 |
|---|---|
Nombre del producto |
[1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate |
Fórmula molecular |
C39H74NO8P |
Peso molecular |
716 g/mol |
Nombre IUPAC |
[1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C39H74NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)48-37(36-47-49(43,44)46-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,37H,3-10,12,14-16,19-36,40H2,1-2H3,(H,43,44)/b13-11-,18-17- |
Clave InChI |
HBZNVZIRJWODIB-BCTRXSSUSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCC=CCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCC=CCC=CCCCCC |
Pictogramas |
Acute Toxic; Irritant; Health Hazard |
Sinónimos |
1-palmitoyl-2-linoleoyl-3-phosphatidylethanolamine 1-palmitoyl-2-linoleoylphosphatidylethanolamine 1-perdeuteriopalmitoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine 1-PLPEA PLPE-d31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



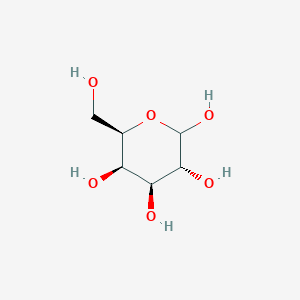
![[1,1'-Biphenyl]-2,5-diol, 4'-methyl-](/img/structure/B84033.png)
